molecular formula C17H18O3 B1165899 Pentaerythritol tetraricinoleate CAS No. 126-56-7

Pentaerythritol tetraricinoleate

Cat. No.: B1165899
CAS No.: 126-56-7
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Description

Pentaerythritol tetraricinoleate is an ester derived from pentaerythritol and ricinoleic acid. It is a versatile compound used in various industrial applications due to its unique chemical properties. Pentaerythritol is a polyol with four hydroxyl groups, while ricinoleic acid is a fatty acid derived from castor oil. The combination of these two components results in a compound with excellent lubricating properties, making it valuable in the production of lubricants, plasticizers, and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentaerythritol tetraricinoleate is synthesized through an esterification reaction between pentaerythritol and ricinoleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include:

    Temperature: 150-200°C

    Catalyst: Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

    Reaction Time: Several hours, depending on the desired yield and purity

The reaction proceeds through the formation of an ester bond between the hydroxyl groups of pentaerythritol and the carboxyl group of ricinoleic acid, resulting in the formation of this compound and water as a byproduct.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactors equipped with efficient mixing and heating systems. The process is optimized to achieve high yields and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through distillation or other separation techniques to remove any unreacted starting materials and byproducts.

Chemical Reactions Analysis

Types of Reactions

Pentaerythritol tetraricinoleate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of pentaerythritol and ricinoleic acid.

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products, depending on the oxidizing agent used.

    Transesterification: this compound can undergo transesterification reactions with other alcohols or acids, leading to the formation of different esters.

Common Reagents and Conditions

    Hydrolysis: Acid or base catalyst, water, elevated temperature

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide

    Transesterification: Alcohols or acids, acid or base catalyst, elevated temperature

Major Products Formed

    Hydrolysis: Pentaerythritol and ricinoleic acid

    Oxidation: Various oxidation products depending on the oxidizing agent

    Transesterification: Different esters depending on the reactants used

Scientific Research Applications

Pentaerythritol tetraricinoleate has several scientific research applications, including:

    Lubricants: Due to its excellent lubricating properties, it is used in the formulation of high-performance lubricants for automotive and industrial applications.

    Plasticizers: It is used as a plasticizer in the production of flexible plastics, improving their flexibility and durability.

    Coatings: The compound is used in the formulation of coatings and paints, providing improved adhesion and durability.

    Biomedical Research: this compound is studied for its potential use in drug delivery systems and as a component in biomedical materials.

Mechanism of Action

The mechanism of action of pentaerythritol tetraricinoleate is primarily related to its chemical structure and properties. As an ester, it can interact with various molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. In lubricants, it forms a protective film on metal surfaces, reducing friction and wear. In plasticizers, it interacts with polymer chains, increasing their flexibility and reducing brittleness.

Comparison with Similar Compounds

Pentaerythritol tetraricinoleate can be compared with other similar compounds, such as:

    Pentaerythritol tetraoleate: Another ester derived from pentaerythritol and oleic acid, used in similar applications but with different properties due to the nature of the fatty acid.

    Trimethylolpropane triester: A triester derived from trimethylolpropane and fatty acids, used as a lubricant and plasticizer with different performance characteristics.

    Neopentyl glycol diester: An ester derived from neopentyl glycol and fatty acids, used in lubricants and coatings with unique properties.

This compound is unique due to the presence of ricinoleic acid, which imparts specific properties such as enhanced lubricity and thermal stability.

Properties

IUPAC Name

[3-[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxy-2,2-bis[[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxymethyl]propyl] (Z,12R)-12-hydroxyoctadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H140O12/c1-5-9-13-41-53-69(78)57-45-33-25-17-21-29-37-49-61-73(82)86-65-77(66-87-74(83)62-50-38-30-22-18-26-34-46-58-70(79)54-42-14-10-6-2,67-88-75(84)63-51-39-31-23-19-27-35-47-59-71(80)55-43-15-11-7-3)68-89-76(85)64-52-40-32-24-20-28-36-48-60-72(81)56-44-16-12-8-4/h33-36,45-48,69-72,78-81H,5-32,37-44,49-68H2,1-4H3/b45-33-,46-34-,47-35-,48-36-/t69-,70-,71-,72-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVYFKFSOXILIY-CAQZLJARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)(COC(=O)CCCCCCCC=CCC(CCCCCC)O)COC(=O)CCCCCCCC=CCC(CCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)(COC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)COC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H140O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101101733
Record name 9-Octadecenoic acid, 12-hydroxy-, 2,2-bis[[(12-hydroxy-1-oxo-9-octadecenyl)oxy]methyl]-1,3-propanediyl ester, [R-[R*,R*,R*,R*-(all-Z)]]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101101733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1257.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126-56-7
Record name 9-Octadecenoic acid, 12-hydroxy-, 2,2-bis[[(12-hydroxy-1-oxo-9-octadecenyl)oxy]methyl]-1,3-propanediyl ester, [R-[R*,R*,R*,R*-(all-Z)]]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Octadecenoic acid, 12-hydroxy-, 2,2-bis[[(12-hydroxy-1-oxo-9-octadecenyl)oxy]methyl]-1,3-propanediyl ester, [R-[R*,R*,R*,R*-(all-Z)]]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101101733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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